An In-depth Technical Guide to 1,5-Pentanedithiol: Chemical Properties and Structure
An In-depth Technical Guide to 1,5-Pentanedithiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,5-Pentanedithiol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this bifunctional thiol.
Chemical and Physical Properties
1,5-Pentanedithiol is a linear-chain aliphatic dithiol. It is characterized by the presence of two thiol (-SH) functional groups at the terminal positions of a five-carbon chain.[1] This structure imparts specific chemical reactivity and physical properties to the molecule. It typically appears as a colorless to light yellow liquid with a strong, unpleasant odor characteristic of thiols.[1][2]
The key physicochemical properties of 1,5-Pentanedithiol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂S₂ | [2][3] |
| Molecular Weight | 136.28 g/mol | [2][3] |
| CAS Number | 928-98-3 | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Odor | Strong, unpleasant, characteristic of thiols | [1] |
| Density | 1.016 g/mL at 25 °C | [4] |
| Melting Point | -72 °C | [4] |
| Boiling Point | 107-108 °C at 15 mmHg | [4] |
| Refractive Index | 1.519 at 20 °C | [4] |
| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |
| InChI | InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | [2][3] |
| InChIKey | KMTUBAIXCBHPIZ-UHFFFAOYSA-N | [2][3] |
| SMILES | SCCCCCS | [2][4] |
Molecular Structure
The molecular structure of 1,5-Pentanedithiol consists of a flexible pentane chain with a thiol group at each end. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon.
Caption: Ball-and-stick model of 1,5-Pentanedithiol.
Bond Lengths and Angles
| Bond | Typical Length (Å) | Source(s) |
| C-C (alkane) | 1.54 | [2][5] |
| C-S (thiol) | 1.80 | [6] |
| S-H (thiol) | ~1.34 | |
| C-H (alkane) | 1.09 | [2][5] |
| Angle | Typical Value (°) | Source(s) |
| C-C-C (alkane) | 109.5 | [2] |
| C-S-H (thiol) | ~90 | [6] |
| H-C-H (alkane) | 109.5 | [2] |
Experimental Protocols
Synthesis of 1,5-Pentanedithiol
A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a source of the hydrosulfide anion (-SH). For 1,5-Pentanedithiol, a suitable starting material is 1,5-dibromopentane. A plausible experimental workflow is outlined below.
Caption: Experimental workflow for the synthesis of 1,5-Pentanedithiol.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dibromopentane in a suitable solvent such as ethanol.
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Reagent Addition: Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the NaSH solution dropwise to the stirred solution of 1,5-dibromopentane at room temperature. An exothermic reaction may be observed.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the thiolate intermediates.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.
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Purification: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent. The crude 1,5-Pentanedithiol can then be purified by vacuum distillation to yield the final product.
Reactivity and Signaling Pathways
The chemical reactivity of 1,5-Pentanedithiol is primarily dictated by the two thiol groups. Thiols are known to undergo a variety of reactions, making 1,5-Pentanedithiol a versatile building block in organic synthesis and materials science.
Caption: Key reactions of 1,5-Pentanedithiol.
Key Reactions:
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Oxidation to Disulfides: Thiols are readily oxidized to disulfides. In the case of 1,5-Pentanedithiol, intramolecular oxidation can lead to the formation of a cyclic disulfide, a six-membered ring containing a disulfide bond. Common oxidizing agents for this transformation include iodine (I₂) and hydrogen peroxide (H₂O₂). Intermolecular oxidation can also occur, leading to polymeric materials.[1]
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Acidity and Thiolate Formation: The thiol protons are weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding dithiolate anion. This dithiolate is a potent nucleophile.
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Nucleophilic Substitution (Alkylation): The dithiolate anion can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form dithioethers. This reactivity is fundamental to its use as a cross-linking agent.
Due to its simple chemical nature, 1,5-Pentanedithiol is not directly involved in biological signaling pathways in the same way a complex biomolecule would be. However, its ability to react with biological molecules, for instance by forming disulfide bonds with cysteine residues in proteins, could be exploited in biochemical studies or drug development.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,5-Pentanedithiol.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 1,5-Pentanedithiol is available in the NIST Chemistry WebBook.[3] Key features would include the molecular ion peak (M⁺) at m/z = 136, and fragmentation patterns corresponding to the loss of SH groups and cleavage of the alkyl chain.
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Infrared (IR) Spectroscopy: The IR spectrum of 1,5-Pentanedithiol would be characterized by a weak absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different methylene groups in the pentane chain. The protons on the carbons adjacent to the sulfur atoms (α-protons) would be expected to resonate at a different chemical shift than the other methylene protons (β- and γ-protons). The thiol protons (-SH) would appear as a triplet (due to coupling with the adjacent CH₂) around δ 1.3-1.6 ppm, though this can be broad and its position can be concentration and solvent dependent.
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¹³C NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the symmetric pentane chain (C1/C5, C2/C4, and C3).
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This guide provides a foundational understanding of 1,5-Pentanedithiol. For specific applications, further consultation of specialized literature is recommended.
